molecular formula C19H15BrN4OS B14936446 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B14936446
M. Wt: 427.3 g/mol
InChI Key: CYAZXGREVVDXIK-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzyl group. The thiadiazole ring is linked via an acetamide bridge to a 6-bromoindole moiety. This compound’s structural complexity arises from the integration of heterocyclic systems (thiadiazole and indole), which are known to confer diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

Molecular Formula

C19H15BrN4OS

Molecular Weight

427.3 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C19H15BrN4OS/c20-15-7-6-14-8-9-24(16(14)11-15)12-17(25)21-19-23-22-18(26-19)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23,25)

InChI Key

CYAZXGREVVDXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Coupling Reaction: The brominated indole is then coupled with the thiadiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives of the thiadiazole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl group at position 5 of the thiadiazole is common in analogs (e.g., compounds 5e, 5m ), but the target compound uniquely combines this with a bromoindole-acetamide side chain.
  • Synthetic Yields : Analogs with benzylthio or arylthio substituents (e.g., 5h: 88% yield ) demonstrate higher synthetic efficiency compared to ureido-containing derivatives (e.g., 4g), likely due to simpler reaction pathways.
  • Thermal Stability : Melting points vary widely (132–170°C for analogs ), suggesting that bulky substituents like bromoindole may influence crystallinity and stability.

Key Observations :

  • Akt Inhibition : Compound 3 shows strong Akt inhibition (92.36%), a pathway critical in cancer progression. The target compound’s bromoindole moiety may offer similar or enhanced targeting due to hydrophobic interactions.
  • Antiproliferative Activity : Ureido-containing analogs (4i, 4j ) exhibit antiproliferative effects, but the target compound’s bromoindole could provide distinct mechanisms, such as intercalation or topoisomerase inhibition.
  • Structural-Activity Relationships (SAR) : The presence of electron-withdrawing groups (e.g., bromine in the target compound, nitro in compound 3 ) correlates with enhanced bioactivity, likely due to improved target binding.

Physicochemical and Spectroscopic Comparisons

  • NMR and Mass Spectrometry : Analogs like 4g–4j show characteristic 1H NMR peaks for aromatic protons (δ 7.36–8.35 ppm) and acetamide NH (δ 10–12 ppm). The target compound’s bromoindole would likely exhibit deshielded aromatic protons near δ 7.5–8.5 ppm.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic compound notable for its unique structural features, which include a thiadiazole ring and an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound has the molecular formula C19H15BrN4OSC_{19}H_{15}BrN_{4}OS and a molar mass of approximately 427.3 g/mol. The presence of both benzyl and bromo substituents enhances its biological activity profile. The thiadiazole ring can engage in nucleophilic substitutions, while the indole moiety is prone to electrophilic substitutions, making the compound versatile in chemical reactivity .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds can inhibit cell proliferation in lung and breast cancer cells by targeting specific enzymes or pathways critical for cancer growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargeted Cancer Cell LinesMechanism of Action
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-(indolyl)acetamideBreast cancerEnzyme inhibition
N-(5-benzylthio)-1,3,4-thiadiazol-2-y)-2-(phenyl)acetamideVarious cancer cellsCytotoxic effects
2-(indolyl)-2-acetamido derivativesSolid tumorsAntitumor activity

The mechanism of action often involves the inhibition of key signaling pathways essential for tumor survival and proliferation. For instance, molecular docking studies suggest that this compound may effectively bind to receptors involved in cancer metabolism .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Thiadiazole derivatives are known for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds can exhibit antibacterial activity comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial TargetActivity Level
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-piperazinyl quinoloneGram-positive bacteriaHigh potency
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivativesGram-negative bacteriaModerate potency

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in cancer cells.
  • Receptor Binding : Molecular docking studies indicate strong binding affinities to various receptors involved in cellular signaling.
  • Cytotoxic Effects : The structural features facilitate interactions that lead to cell death in targeted cancer cells.

Case Studies

A notable study involving a derivative of this compound demonstrated significant cytotoxicity against human lung carcinoma cells (A549). The study reported an IC50 value indicating effective concentration levels required to inhibit 50% of cell viability .

Another case study highlighted the antibacterial efficacy of thiadiazole derivatives against resistant strains of Staphylococcus aureus, showcasing their potential as alternatives to traditional antibiotics .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide?

The compound is synthesized via multi-step reactions. First, 5-benzyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride at 0–5°C to form N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide . Subsequent nucleophilic substitution with 6-bromo-1H-indole derivatives under basic conditions (e.g., NaH in DMF) yields the target compound. Microwave-assisted synthesis (60–80°C, 15–30 min) can enhance reaction efficiency for similar thiadiazole-acetamide derivatives . Purification involves ice-water precipitation and recrystallization, with purity confirmed via TLC and melting point analysis .

Advanced: How can structural discrepancies in synthesized batches be resolved using crystallography?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS is recommended for resolving structural ambiguities . For example, SHELXL refines bond lengths and angles with high precision, even for bromine-containing heterocycles. Discrepancies in dihedral angles between the thiadiazole and indole moieties can be addressed by comparing experimental data with density functional theory (DFT)-optimized geometries. Ensure twinning or disorder is accounted for using the TWIN command in SHELXL .

Basic: What spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm substituent integration (e.g., benzyl protons at δ 4.2–4.5 ppm, indole NH at δ 10–12 ppm) .
  • FT-IR : Identify acetamide C=O stretching (~1650–1680 cm⁻¹) and thiadiazole C=N vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₄BrN₅OS, expected m/z 452.0) .

Advanced: What in vitro models are suitable for evaluating its anticancer activity?

Use MTT assays on MCF-7 (breast) and A549 (lung) cancer cell lines. For example, IC₅₀ values of structurally related thiadiazole derivatives range from 0.034–0.084 mmol L⁻¹ . Include a NIH3T3 fibroblast counter-screen to assess selectivity (e.g., IC₅₀ > 0.1 mmol L⁻¹ indicates low cytotoxicity) . Dose-response curves should be generated at 24–72 h, with cisplatin as a positive control .

Basic: How does the bromo-indole substituent influence biological activity?

The 6-bromo group on indole enhances lipophilicity and DNA intercalation potential, improving cytotoxicity. Comparative studies show brominated analogs exhibit 2–3× lower IC₅₀ than non-halogenated derivatives against MCF-7 cells . Bromine’s electron-withdrawing effect may also stabilize π-π stacking with kinase active sites (e.g., EGFR or VEGFR-2) .

Advanced: How can computational methods guide SAR optimization?

  • Free Energy Perturbation (FEP) : Predict binding affinity changes when modifying the benzyl or bromo groups .
  • Molecular Docking : Use AutoDock Vina to model interactions with glutaminase (GLS) or aromatase (CYP19A1), leveraging the thiadiazole core as a hinge-binding motif .
  • BBB Penetration : Apply BBB score predictors (e.g., SwissADME) to prioritize analogs with logP < 3 and PSA < 90 Ų for CNS-targeted studies .

Basic: What chromatographic methods ensure purity for biological testing?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) at 1 mL/min. Purity >95% is confirmed by UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1); Rf ~0.5 for the target compound .

Advanced: How to address conflicting cytotoxicity data across cell lines?

Discrepancies may arise from differential expression of drug targets (e.g., GLS in A549 vs. MCF-7). Validate using:

  • Western Blotting : Quantify target protein levels (e.g., GLS, aromatase) pre/post-treatment .
  • Metabolic Profiling : Assess glutamine uptake via ¹H-NMR or LC-MS to correlate with IC₅₀ trends .

Basic: What stability tests are critical for storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates room-temperature stability) .
  • Light Sensitivity : Store in amber vials at –20°C; monitor by HPLC after 1–3 months .

Advanced: How to design analogs for improved pharmacokinetics?

  • Prodrug Strategies : Introduce ester groups at the acetamide moiety to enhance solubility .
  • Heterocycle Replacement : Substitute thiadiazole with oxadiazole to reduce metabolic clearance .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the benzyl group to prolong half-life .

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